molecular formula C9H7F2NO4 B1413015 Methyl 2,5-difluoro-4-nitrophenylacetate CAS No. 1806290-03-8

Methyl 2,5-difluoro-4-nitrophenylacetate

Cat. No.: B1413015
CAS No.: 1806290-03-8
M. Wt: 231.15 g/mol
InChI Key: PKFRZQFLMBOCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-difluoro-4-nitrophenylacetate is a chemical compound with the molecular formula C9H7F2NO4 and is primarily used in scientific research and development . It belongs to a class of nitroaromatic and fluorinated compounds that are of significant interest in medicinal chemistry. Research on structurally related benzene sulfonamide and difluoro-nitrophenyl compounds has shown their potential as potent and selective inhibitors for enzymes like human intestinal carboxylesterase (hiCE) . Inhibiting hiCE is a valuable strategy for modulating the hydrolysis and toxicity of ester-based prodrugs, such as the anticancer agent irinotecan (CPT-11) . The specific arrangement of fluorine and nitro substituents on the phenyl ring makes this compound a valuable synthon and intermediate for further chemical synthesis. It can be utilized in the design of novel molecules for biochemical probing and in the development of pharmaceutical candidates. Researchers can employ this ester in structure-activity relationship (SAR) studies to optimize properties like inhibitor potency and selectivity, guided by predictive models such as quantitative structure-activity relationship (QSAR) . As a fine chemical, it is characterized by its high purity and consistent quality, ensuring reliable performance in experimental settings. Handling should adhere to standard laboratory safety protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1806290-03-8

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 2-(2,5-difluoro-4-nitrophenyl)acetate

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-7(11)8(12(14)15)4-6(5)10/h2,4H,3H2,1H3

InChI Key

PKFRZQFLMBOCDQ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])F

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s unique properties arise from its substituent arrangement. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Properties/Applications
Methyl 2,5-difluoro-4-nitrophenylacetate 2-F, 5-F, 4-NO₂, COOCH₃ 231.16 g/mol High electrophilicity; potential intermediate in drug synthesis
4-Nitroanisole (4-Nitrophenol methyl ether) 4-NO₂, OCH₃ 153.14 g/mol Solvent-stable; used in dyes and analytical reagents
4-Nitrophenol sodium salt dihydrate 4-NO₂, ONa·2H₂O 197.12 g/mol Water-soluble; pH indicator in biochemical assays
Methyl shikimate Cyclohexene ester derivative 200.18 g/mol Natural product intermediate; chiral synthesis

Electronic and Reactivity Differences

  • Fluorine vs. Methoxy Groups : The fluorine atoms in this compound increase electronegativity and lipophilicity compared to methoxy-substituted analogues like 4-nitroanisole. This enhances resistance to metabolic degradation but reduces solubility in polar solvents .
  • Nitro Group Positioning : The para-nitro group (as in the target compound and 4-nitroanisole) stabilizes negative charge delocalization more effectively than ortho-nitro derivatives (e.g., 2-nitroanisole), influencing reactivity in nucleophilic aromatic substitution .

Stability and Spectral Characteristics

  • NMR and FTIR Profiles : Unlike methyl shikimate, which shows distinct ¹H/¹³C NMR peaks for its cyclohexene backbone , the target compound’s aromatic protons and carbons would resonate downfield due to electron-withdrawing groups.
  • Chromatographic Behavior : Gas chromatography (GC) of diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) reveals retention time variations linked to molecular weight and branching, whereas the target compound’s simpler structure would elute earlier in HPLC or GC analyses.

Preparation Methods

Initial Synthesis of the 2,5-Difluoro-4-nitrophenyl Intermediate

The foundational step involves synthesizing the difluorinated nitrophenyl derivative, which serves as the core aromatic scaffold for subsequent esterification.

  • Reaction Conditions:

    • Starting with 2,4-difluoro-1-nitrobenzene, the compound undergoes nitration and fluorination processes.
    • The process typically involves electrophilic aromatic substitution, where nitration is achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0°C to 25°C).
  • Key Reagents:

    • 2,4-difluoro-1-nitrobenzene as the precursor.
    • Nitrating mixture (HNO₃/H₂SO₄).
  • Outcome:

    • Formation of 2,5-difluoro-4-nitrophenyl derivatives with yields often exceeding 80% under optimized conditions.

Esterification to Form Methyl 2,5-Difluoro-4-nitrophenylacetate

The core step involves esterifying the aromatic acid derivative to produce the methyl ester.

Method Reagents Conditions Yield Notes
Direct Fischer Esterification 2,5-difluoro-4-nitrophenylacetic acid + methanol + sulfuric acid Reflux at 60-70°C for 4-6 hours ~85-90% Acid catalysis promotes ester formation.
Carboxylic Acid Activation Thionyl chloride or oxalyl chloride, then methanol Room temperature to reflux 80-85% Converts acid to acyl chloride, then esterifies with methanol.

The esterification process is typically performed using sulfuric acid as a catalyst, with reflux conditions ensuring complete conversion.

Alternative Synthetic Route via Nitration of Methyl 2,5-difluorophenylacetate

In some approaches, methyl 2,5-difluorophenylacetate is nitrated directly to introduce the nitro group at the 4-position.

  • Reaction Conditions:
    • Nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0°C to 5°C).
    • The process yields this compound with yields around 70-80%.

Purification and Characterization

Post-synthesis, purification involves:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with brine and drying over anhydrous sodium sulfate.
  • Recrystallization from suitable solvents (e.g., ethanol, petroleum ether).

Research Data and Yield Optimization

Research findings indicate that reaction parameters such as temperature, reagent ratios, and reaction time significantly influence yield and purity:

Parameter Optimal Range Effect on Yield Reference
Temperature 0°C to 25°C Minimize side reactions ,
Reagent Ratio Excess methanol and nitrating mixture Higher conversion ,
Reaction Time 4-6 hours Complete conversion

Summary of Key Preparation Data

Step Reagents Conditions Typical Yield Reference
Aromatic substitution 2,4-difluoro-1-nitrobenzene + nitrating mixture 0°C to 25°C, 2-4 hours 80-85%
Esterification Acid + methanol + sulfuric acid Reflux 4-6 hours 85-90% ,
Purification Organic extraction, recrystallization - - ,

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-difluoro-4-nitrophenylacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a difluorophenyl precursor followed by esterification with methyl acetate under acidic catalysis. Reaction temperature (e.g., 0–5°C for nitration to avoid side reactions) and stoichiometric ratios (e.g., HNO₃/H₂SO₄ for nitration) are critical . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields can vary (40–70%) depending on the regioselectivity of nitration and steric effects from fluorine substituents.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for ester methyl singlet (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling (e.g., meta-fluorine splitting ~8–10 Hz).
  • ¹⁹F NMR : Two distinct fluorine signals for ortho and meta positions relative to the nitro group (e.g., δ -110 to -120 ppm).
  • IR : Strong ester carbonyl stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • MS : Molecular ion peak at m/z 245 (C₉H₆F₂NO₄⁺) with fragmentation patterns confirming the nitro and ester groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during nucleophilic aromatic substitution?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for substitution at specific positions. Computational studies (e.g., DFT calculations) can map charge distribution to predict regioselectivity. For example, the para-nitro group directs nucleophiles to the ortho and meta positions relative to fluorine substituents. Experimental validation via competitive reactions with amines or thiols under varying pH (e.g., basic conditions for SNAr) is recommended .

Q. How does the compound’s stability under acidic or basic conditions impact its utility as a synthetic intermediate?

  • Methodological Answer :

  • Hydrolytic Stability : The ester group is prone to hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding the carboxylic acid derivative. Acidic conditions (HCl/H₂O) may cleave the nitro group if heated (>80°C).
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing NOₓ gases (monitored via FTIR).
  • Mitigation : Store under inert atmosphere at –20°C and avoid prolonged exposure to moisture .

Q. What contradictions exist in reported spectroscopic data for fluorinated nitroaromatic esters, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹⁹F NMR shifts often arise from solvent effects or impurities. For example, DMSO-d₆ may cause deshielding compared to CDCl₃. Researchers should:

  • Cross-validate spectra with pure standards (e.g., CAS RN 30779-1A for fluorinated analogs).
  • Use heteronuclear coupling constants (³J₆,F) to confirm substituent positions.
  • Reference databases like CAS Common Chemistry (CC-BY-NC 4.0) for benchmark data .

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